molecular formula C10H14N4 B13586835 2-(Pyrrolidin-1-yl)nicotinimidamide

2-(Pyrrolidin-1-yl)nicotinimidamide

Katalognummer: B13586835
Molekulargewicht: 190.25 g/mol
InChI-Schlüssel: PBVXWXWRYSQQKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrrolidin-1-yl)nicotinimidamide is a compound that features a pyrrolidine ring attached to a nicotinimidamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and its role as an intermediate in various chemical reactions. The presence of both the pyrrolidine and nicotinimidamide groups endows the compound with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)nicotinimidamide can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by its attachment to the nicotinimidamide moiety. One common method involves the reaction of nicotinic acid derivatives with pyrrolidine under specific conditions. For instance, the reaction of nicotinic acid chloride with pyrrolidine in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidin-1-yl)nicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolidine compounds .

Wissenschaftliche Forschungsanwendungen

2-(Pyrrolidin-1-yl)nicotinimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the nicotinimidamide moiety can modulate the compound’s overall activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.

    Nicotinamide: A compound with a similar nicotinic acid-derived structure but without the pyrrolidine ring.

    Pyrrolidin-2,5-dione: Another related compound with a pyrrolidine ring and two ketone groups.

Uniqueness

2-(Pyrrolidin-1-yl)nicotinimidamide is unique due to the combination of the pyrrolidine ring and the nicotinimidamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C10H14N4

Molekulargewicht

190.25 g/mol

IUPAC-Name

2-pyrrolidin-1-ylpyridine-3-carboximidamide

InChI

InChI=1S/C10H14N4/c11-9(12)8-4-3-5-13-10(8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12)

InChI-Schlüssel

PBVXWXWRYSQQKP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.